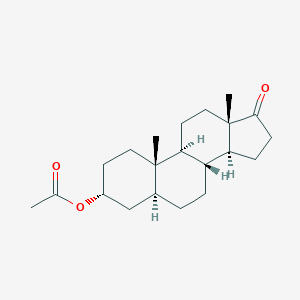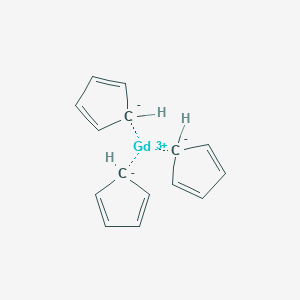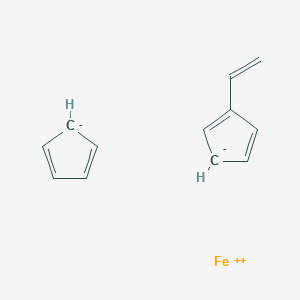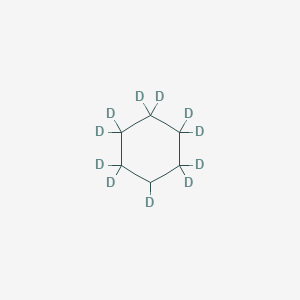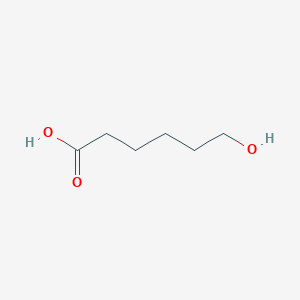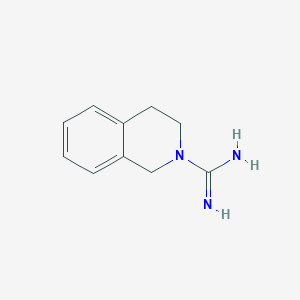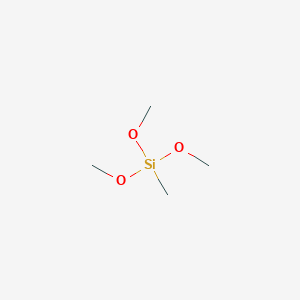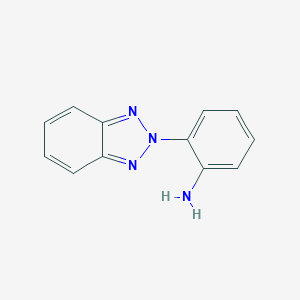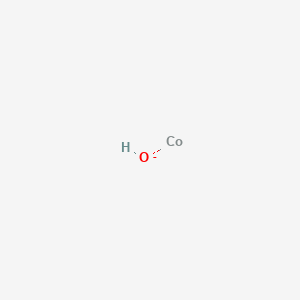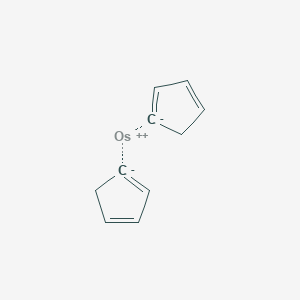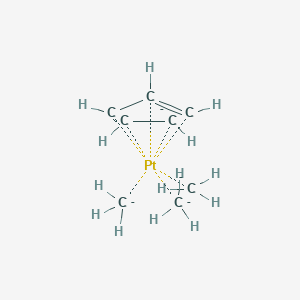
Cyclopenta-2,4-dien-1-yltrimethylplatinum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopenta-2,4-dien-1-yltrimethylplatinum, also known as CpPtMe3, is a platinum-based compound . It has a molecular weight of 305.28 and its IUPAC name is 2,4-cyclopentadien-1-yl (trimethyl)platinum .
Molecular Structure Analysis
The InChI code for Cyclopenta-2,4-dien-1-yltrimethylplatinum is1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3; . This indicates that the molecule is composed of a cyclopentadienyl ring bonded to a platinum atom, which is also bonded to three methyl groups. Physical And Chemical Properties Analysis
Cyclopenta-2,4-dien-1-yltrimethylplatinum has a molecular weight of 305.27500 . It has a boiling point of 41.5ºC at 760mmHg and a melting point of 104-106ºC . The compound appears as a white to off-white powder .Aplicaciones Científicas De Investigación
Sigmatropic Shifts and Diels-Alder Addition
Cyclopenta-2,4-dien-1-yltrimethylplatinum and its derivatives play a significant role in the field of organic chemistry, particularly in understanding the sigmatropic shifts and their implications in Diels-Alder reactions. Research involving cyclopenta-2,4-dien-1-yltrimethylsilane, a compound with structural similarities, has shed light on temperature-dependent dynamic processes in Diels-Alder additions. Computational studies reveal that the sigmatropic migration of trimethylsilyl groups is a dominant factor in these reactions, offering insights into the thermodynamics of such additions and the interconversion between different isomers (Zhang & Liang, 2021).
Development of Anticancer Agents
Research into the synthesis of new series of half-sandwich lanthanum(III), erbium(III), and ytterbium(III) complexes with organometallic ferrocenyl Schiff base ligands, including cyclopenta-2,4-dien-1-yl derivatives, has opened avenues for developing potential antibacterial and anticancer drugs. These compounds have shown promising biological activity against various bacterial species and breast cancer cell lines, hinting at the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in medicinal chemistry (Deghadi & Mohamed, 2022).
Anharmonic Thermochemistry
The study of cyclopentadiene derivatives, which are structurally related to cyclopenta-2,4-dien-1-yltrimethylplatinum, contributes to the understanding of their thermochemistry, especially in combustion modeling. Research on these derivatives highlights the importance of high-level ab initio quantum chemistry calculations for predicting thermochemical properties, offering insights into the combustion processes of such compounds (Catoire, Swihart, Gaïl, & Dagaut, 2003).
Cytotoxicity and Anticancer Properties
The exploration of (dimethylamino)-functionalised and 7-azaindole-substituted 'titanocene' anticancer agents, including cyclopenta-2,4-dien-1-ylidene derivatives, has provided valuable data on their cytotoxicity against cancer cell lines. Such studies are crucial for understanding the potential of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in developing new anticancer treatments, highlighting their effectiveness compared to traditional platinum-based drugs (Hogan et al., 2008).
Redox-active Ligands
Investigations into redox-active chelating ligands, such as 2,5-diphenyl-3,4-bis(2-pyridyl)cyclopenta-2,4-dien-1-one, demonstrate the versatility of cyclopenta-2,4-dien-1-yltrimethylplatinum derivatives in creating molecular electrochemical sensors. These studies underline the potential applications of these compounds in developing new materials with specific electronic and photophysical properties (Siemeling et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
carbanide;cyclopenta-1,3-diene;platinum(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGEZAUPWGBOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopenta-2,4-dien-1-yltrimethylplatinum | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

